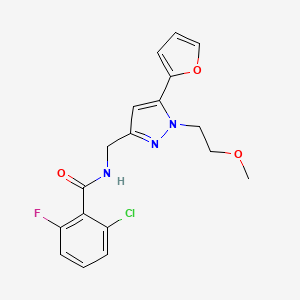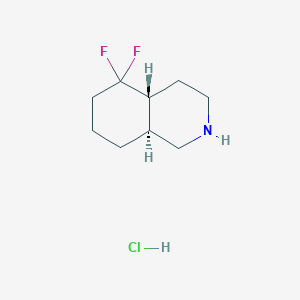
4-Fluoro-2-(trifluoromethyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Fluoro-2-(trifluoromethyl)aniline” is a compound that is used as a pharmaceutical intermediate . It is also used for the synthesis of diphenylthioethers .
Molecular Structure Analysis
The molecular formula for “4-Fluoro-2-(trifluoromethyl)aniline” is C7H5F4N . The average mass is 179.115 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Fluoro-2-(trifluoromethyl)phenylboronic acid” are as follows: It is a solid with a melting point range of 184 - 186 °C / 363.2 - 366.8 °F .
Scientific Research Applications
Comprehensive Analysis of 4-Fluoro-2-(trifluoromethyl)-1H-indole Applications
Pharmaceutical Intermediates: 4-Fluoro-2-(trifluoromethyl)-1H-indole serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure, incorporating both fluorine and trifluoromethyl groups, makes it a precursor in the creation of molecules with enhanced metabolic stability and bioavailability.
Synthesis of Diphenylthioethers: This compound is utilized in the synthesis of diphenylthioethers , which are important in the development of therapeutic agents. Diphenylthioethers have shown potential in the treatment of various diseases due to their biological activity.
Safety and Hazards
Future Directions
There is a growing interest in the development of trifluoromethyl group-containing drugs. Over the past 20 years, several FDA-approved drugs have incorporated the trifluoromethyl (TFM, -CF3) group . This suggests that “4-Fluoro-2-(trifluoromethyl)-1H-indole” and related compounds could have potential applications in drug development.
properties
IUPAC Name |
4-fluoro-2-(trifluoromethyl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4N/c10-6-2-1-3-7-5(6)4-8(14-7)9(11,12)13/h1-4,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEBRQHXUULAHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)C(F)(F)F)C(=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(trifluoromethyl)-1H-indole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

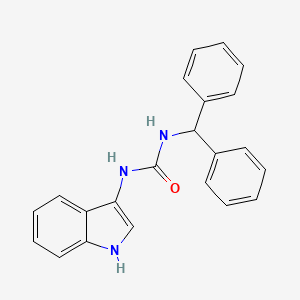

![3-[(4-Ethoxyphenoxy)methyl]benzoic acid](/img/structure/B2752006.png)
![2-((4-fluorophenyl)thio)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2752008.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(1H-indol-3-yl)urea](/img/structure/B2752011.png)
![(E)-3-(2-chlorophenyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acrylamide](/img/structure/B2752013.png)
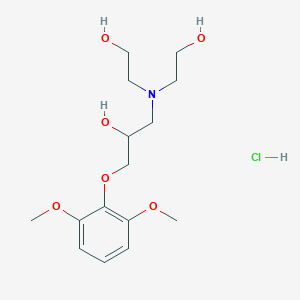

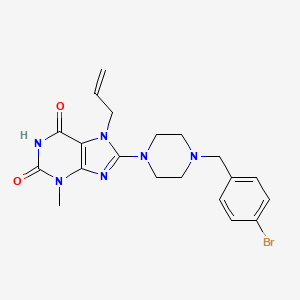
![4-[2-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2752018.png)
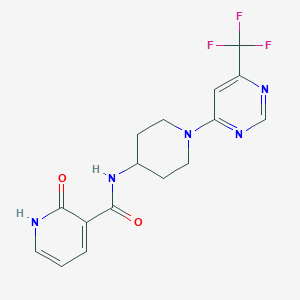
![N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-3-(trifluoromethyl)pyridine-2-carbohydrazide](/img/structure/B2752021.png)
